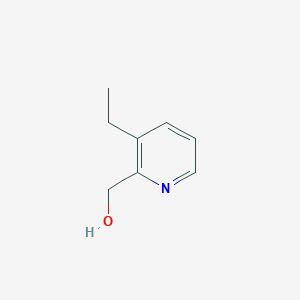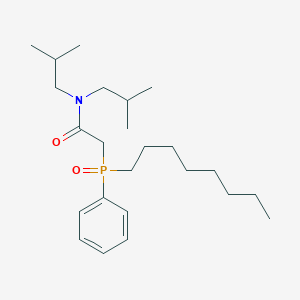
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
Übersicht
Beschreibung
“4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide” is a chemical compound with the molecular formula C10H13NO3S . It appears as a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
“4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide” is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
This compound is a white to almost white powder or crystal with a molecular formula of C10H13NO3S and a molecular weight of 227.28 . It has a melting point of 154.0 to 158.0 °C . It is soluble in methanol . The compound is air sensitive and should be stored under inert gas .
Biological Activities
While specific biological activities of this compound are not mentioned in the sources, it’s worth noting that many thiazine derivatives are biologically active and play an important role in the treatment of various diseases . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Potential Applications in Drug Discovery
Thiazine derivatives, including this compound, are important because they are biological constituents of many biomolecules and drugs . Several heterocyclic compounds in the developmental phase have the potential to be part of new drugs and also play an important role in modern drug discovery .
Use in Coordination Chemistry
Thiazine derivatives act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .
Potential Anticancer Properties
A structure–activity relationship study revealed that the nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . Although this study does not specifically mention “4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide”, it suggests that similar compounds could have potential anticancer properties.
Eigenschaften
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHOLIWPDBJMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618737 | |
| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide | |
CAS RN |
103661-13-8 | |
| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)







